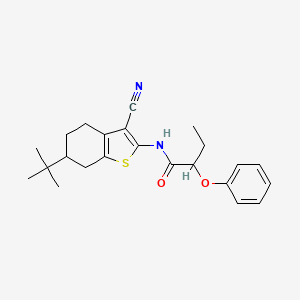
1-oxo-1-phenylpropan-2-yl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-1-phenylpropan-2-yl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple reactive sites within its structure makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1-phenylpropan-2-yl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves multi-step organic synthesis. One common approach is to start with the preparation of the 1-oxo-1-phenylpropan-2-yl moiety, followed by the introduction of the 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-oxo-1-phenylpropan-2-yl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-oxo-1-phenylpropan-2-yl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-oxo-1-phenylpropan-2-yl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth, modulation of immune responses, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione: A structurally related compound with similar functional groups.
3-[(1-oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid: Another compound with a similar core structure but different substituents.
Uniqueness
1-oxo-1-phenylpropan-2-yl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrachloroisoindoline moiety, in particular, contributes to its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H13Cl4NO5 |
|---|---|
Molecular Weight |
489.1 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H13Cl4NO5/c1-8(20(29)30-9(2)17(26)10-6-4-3-5-7-10)25-18(27)11-12(19(25)28)14(22)16(24)15(23)13(11)21/h3-9H,1-2H3 |
InChI Key |
PWDYWATWTAKUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12470950.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12470958.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470967.png)
![Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B12470974.png)
-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)
![(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B12470981.png)
![N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12470985.png)
![5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B12470993.png)

![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)

![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)


